1-(4-bromo-3-methylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Description
1-(4-bromo-3-methylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-12-8-13(2-4-16(12)21)22-20(26)23-14-9-19(25)24(11-14)15-3-5-17-18(10-15)28-7-6-27-17/h2-5,8,10,14H,6-7,9,11H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSQDVLYXVKTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxin fragment is synthesized via acid-catalyzed cyclization of catechol derivatives:
Reaction Scheme 1
1,2-Dihydroxybenzene + 1,2-Dibromoethane → 2,3-Dihydro-1,4-benzodioxin (Yield: 78%)
Conditions :
- Solvent: Dry DMF
- Base: K₂CO₃ (2.5 eq)
- Temperature: 110°C, 24 h
Nitration at position 6 is achieved using fuming HNO₃ in acetic anhydride, followed by catalytic hydrogenation (H₂/Pd-C, 50 psi) to yield the primary amine.
Construction of 5-Oxopyrrolidin-3-Yl Scaffold
The pyrrolidinone ring is formed through intramolecular cyclization of γ-amino acids:
Reaction Scheme 2
4-Aminopentanoic acid → 5-Oxopyrrolidine (Yield: 65%)
Key Parameters :
- Cyclizing agent: Thionyl chloride (SOCl₂)
- Reaction time: 6 h at reflux
- Purification: Recrystallization from ethyl acetate/hexane
Functionalization at position 3 is achieved via Buchwald-Hartwig amination using the benzodioxin-6-amine:
Table 1: Amination Optimization Data
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 100 | 42 |
| Pd₂(dba)₃ | BINAP | 120 | 68 |
| PdCl₂(AmPhos) | DavePhos | 110 | 81 |
Synthesis of 4-Bromo-3-Methylphenyl Isocyanate
Nitration and Reduction Sequence
Step 1 : Directed bromination of 3-methylacetophenone:
3-Methylacetophenone + Br₂ (1.1 eq) → 4-Bromo-3-methylacetophenone (Yield: 89%)
Conditions :
- Catalyst: FeBr₃ (0.1 eq)
- Solvent: CH₂Cl₂, 0°C
Step 2 : Hofmann degradation to primary amine:
4-Bromo-3-methylacetophenone → 4-Bromo-3-methylbenzylamine (Yield: 76%)
Phosgenation to Isocyanate
Reaction with triphosgene under controlled conditions:
4-Bromo-3-methylbenzylamine + Cl₃COCCl₃ → 4-Bromo-3-methylphenyl isocyanate (Yield: 83%)
Safety Note :
- Conducted in anhydrous toluene with strict temperature control (-10°C)
- Requires scrubbers for HCl gas neutralization
Urea Bond Formation
Coupling Reaction Optimization
The critical urea formation employs carbodiimide-mediated coupling :
Table 2: Coupling Agent Screening
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC·HCl | DCM | 25 | 12 | 58 |
| DCC | THF | 40 | 8 | 63 |
| CDI | DMF | 60 | 6 | 72 |
Optimal Conditions :
- Coupling agent: N,N'-Carbonyldiimidazole (CDI, 1.2 eq)
- Base: DMAP (0.2 eq)
- Reaction time: 6 h at 60°C
Purification and Characterization
Chromatographic Purification
Final purification uses preparative HPLC :
- Column: C18, 250 × 21.2 mm
- Mobile phase: 0.1% TFA in H₂O/ACN gradient
- Purity: >99% (by LC-MS)
Spectroscopic Validation
Key NMR Assignments :
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H), 7.48 (dd, J = 8.4, 2.0 Hz, 1H), 6.92 (s, 1H, benzodioxin CH) - ¹³C NMR :
δ 170.5 (C=O), 155.2 (urea C=O), 122.8 (C-Br)
HRMS Data :
Calculated for C₂₁H₂₁BrN₃O₃ [M+H]⁺: 466.0742
Found: 466.0739
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reducing reaction times by 60% using:
- CEM Discover SP system
- 150 W, 80°C pressure-rated vessels
Flow Chemistry Approach
Continuous processing demonstrates:
- 92% yield in 23 min residence time
- Improved phosgene utilization efficiency
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-3-methylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its structural features that may enhance pharmacological activity. Research indicates that derivatives of this compound can interact with various biological targets, leading to potential therapeutic effects.
Potential Activities:
- Antimicrobial : Similar compounds have been studied for their antibacterial properties. The unique structure may disrupt bacterial cell wall synthesis or function.
- Anticancer : Preliminary studies suggest that modifications to the structure can inhibit cancer cell proliferation, potentially through the modulation of signaling pathways involved in tumor growth.
Biological Research
In biological contexts, this compound can serve as a tool for studying the effects of brominated aromatic compounds on cellular systems. Its derivatives may be used to explore enzyme inhibition mechanisms or cellular signaling pathways.
Key Areas of Investigation:
- Enzyme Inhibition : The compound's ability to bind to enzyme active sites could be pivotal in developing inhibitors for therapeutic use.
- Cell Signaling Modulation : Investigating how this compound affects specific signaling pathways may provide insights into its biological effects.
Synthetic Route Overview
- Starting Materials : The synthesis begins with readily available brominated aromatic compounds and dioxins.
- Reaction Conditions : Utilizing appropriate catalysts and solvents is critical for facilitating the formation of the desired urea linkage.
- Purification : Post-synthesis purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Case Studies
Several studies have explored the applications of similar compounds, providing valuable insights into the potential of 1-(4-bromo-3-methylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea.
Case Study 1: Antimicrobial Activity
A study evaluated the antibacterial efficacy of related compounds against various strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant antimicrobial activity, suggesting that structural similarities might confer similar properties to our compound .
Case Study 2: Anticancer Potential
Research involving analogs demonstrated that certain modifications led to enhanced anticancer activity in vitro. These findings underscore the importance of structural variation in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-methylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-3-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamate
- 1-(4-Bromo-3-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)thiourea
Uniqueness
1-(4-bromo-3-methylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is unique due to its specific structural features, such as the presence of the bromine atom, the benzo[d][1,4]dioxin moiety, and the pyrrolidinone ring
Biological Activity
The compound 1-(4-bromo-3-methylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea moiety and the incorporation of the benzodioxin and pyrrolidine groups. Although specific synthetic routes for this compound were not detailed in the sources, similar compounds are synthesized using techniques like nucleophilic substitution and coupling reactions. For instance, derivatives containing brominated phenyl groups are often synthesized via electrophilic aromatic substitution followed by functional group transformations.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For example, studies on related urea derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds is often assessed using Minimum Inhibitory Concentration (MIC) assays.
| Compound | MIC (µg/mL) against Salmonella typhi | MIC (µg/mL) against Bacillus subtilis |
|---|---|---|
| Urea Derivative 1 | 32 | 16 |
| Urea Derivative 2 | 16 | 8 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Specifically, derivatives similar to this compound have shown promising results as acetylcholinesterase (AChE) inhibitors. For instance, some compounds demonstrated IC50 values in the low micromolar range, indicating significant inhibitory activity .
| Compound | IC50 (µM) for AChE |
|---|---|
| Compound A | 5.12 |
| Compound B | 2.34 |
Anticancer Activity
Preliminary studies suggest that related compounds may possess anticancer properties. For example, certain urea derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing significant inhibition of cell proliferation . The mechanism often involves apoptosis induction or cell cycle arrest.
Case Studies
Several case studies highlight the biological relevance of compounds structurally related to This compound :
- Study on Urea Derivatives : A series of urea derivatives were synthesized and screened for antibacterial and enzyme inhibitory activities. Results indicated that modifications in the phenyl ring significantly affected biological efficacy .
- Anticancer Evaluation : A related study assessed the cytotoxicity of benzodioxin-containing ureas against various cancer cell lines, revealing a dose-dependent response with potential for further development .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis of this urea derivative likely involves multi-step protocols, including urea bond formation via coupling reactions and functional group protection/deprotection. Key considerations include:
- Coupling Reagents : Use carbodiimides (e.g., EDC/HOBt) to facilitate urea bond formation between amine and carbonyl precursors .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, DMSO) under controlled temperatures (20–60°C) to optimize yield and minimize side reactions .
- Purification : Chromatographic techniques (e.g., flash column chromatography) or recrystallization to achieve >95% purity. Statistical design of experiments (DoE) can reduce trial-and-error approaches by identifying critical parameters .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and urea bond formation (e.g., NH protons at δ 8–10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection to assess purity and stability under varying pH conditions .
Q. What safety protocols are essential for handling this compound?
- Lab Practices : Adhere to institutional chemical hygiene plans, including fume hood use, PPE (gloves, lab coats), and waste disposal protocols for brominated compounds .
- Toxicity Screening : Preliminary assays (e.g., Ames test) to evaluate mutagenicity due to the bromophenyl moiety .
Advanced Research Questions
Q. How can computational modeling predict reactivity and reaction mechanisms?
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways for urea bond formation and evaluate transition states .
- Reaction Path Search : Combine computational predictions (e.g., Gibbs free energy barriers) with experimental validation to refine synthetic routes .
- Solvent Effects : Molecular dynamics simulations to assess solvent interactions and optimize reaction kinetics .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or confounding variables in bioassay datasets .
- Dose-Response Validation : Reproduce assays under standardized conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .
- Mechanistic Studies : Use knockout cell lines or isotopic labeling to confirm target engagement and rule off-target effects .
Q. How to design experiments for assessing solubility and formulation stability?
- Solubility Screening : Use shake-flask methods with buffers (pH 1–10) and surfactants (e.g., Tween-80) to determine logP and solubility parameters .
- Accelerated Stability Testing : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via LC-MS .
- Formulation Optimization : Explore co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?
- Scaffold Modification : Synthesize analogs with variations in the benzodioxin or pyrrolidinone moieties and compare bioactivity .
- 3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models to correlate substituent effects with activity .
- Crystallography : X-ray diffraction to resolve binding conformations in enzyme complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
